molecular formula C9H10F2O2 B8176738 2-(2,2-Difluoroethoxy)-5-methylphenol

2-(2,2-Difluoroethoxy)-5-methylphenol

Cat. No.: B8176738
M. Wt: 188.17 g/mol
InChI Key: VMEKIXQTWKTZNU-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-5-methylphenol is an organic compound characterized by the presence of a difluoroethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-5-methylphenol typically involves the reaction of 2,2-difluoroethanol with a suitable phenol derivative under basic conditions. One common method involves the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoroethoxy group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-methylphenol involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to certain proteins or enzymes . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2-(2,2,2-Trifluoroethoxy)ethanol
  • 2-(2,2,3,3,4,4,5,5-Octafluoropentoxy)ethanol

Uniqueness

2-(2,2-Difluoroethoxy)-5-methylphenol is unique due to the presence of both a difluoroethoxy group and a methyl group on the phenol ring. This combination imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability . These properties make it particularly valuable in applications requiring specific performance characteristics.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6-2-3-8(7(12)4-6)13-5-9(10)11/h2-4,9,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEKIXQTWKTZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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